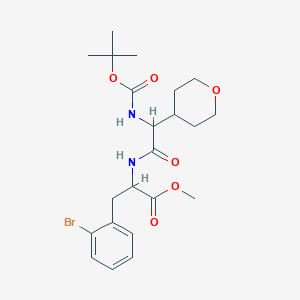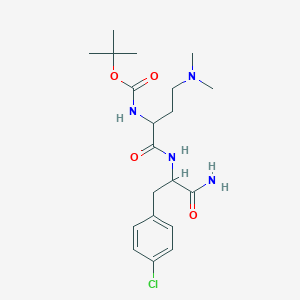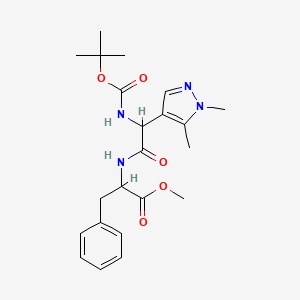![molecular formula C25H22ClNO2S B7430655 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol](/img/structure/B7430655.png)
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol, also known as AQ-RA 741, is a chemical compound that has gained attention for its potential application in scientific research. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) in various cells and tissues.
Mécanisme D'action
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 selectively inhibits PDE4, which is an enzyme that plays a crucial role in regulating intracellular levels of cAMP. By inhibiting PDE4, this compound 741 increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of various intracellular targets. This results in a range of effects, including the reduction of inflammation and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound 741 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the activation of immune cells such as macrophages and T cells. Additionally, this compound 741 has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 for lab experiments is its selectivity for PDE4, which allows for precise modulation of intracellular cAMP levels. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one limitation of this compound 741 is that it may have off-target effects on other PDE isoforms, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of this compound 741. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound 741 exerts its anti-inflammatory and neuroprotective effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound 741 as a potential treatment option for inflammatory and neurodegenerative diseases.
Méthodes De Synthèse
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 can be synthesized using a multi-step process that involves the reaction of 7-chloro-4-quinolylthiol with 4-bromophenol in the presence of a base to form the intermediate compound 1-(4-(7-chloroquinolin-4-yl)thiophenyl)ethanone. This intermediate is then reacted with 4-phenylbutan-2-ol in the presence of a reducing agent to yield this compound 741.
Applications De Recherche Scientifique
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 has been extensively studied for its potential application in various scientific research areas, including neurodegenerative diseases, respiratory diseases, and inflammation. In particular, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, this compound 741 has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO2S/c26-19-7-13-23-24(16-19)27-15-14-25(23)30-22-11-9-21(10-12-22)29-17-20(28)8-6-18-4-2-1-3-5-18/h1-5,7,9-16,20,28H,6,8,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVYLTUXXMKIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)SC3=C4C=CC(=CC4=NC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[(5-tert-butyl-1H-indole-2-carbonyl)amino]-2-(3-chloro-4-methoxyphenyl)acetate](/img/structure/B7430582.png)

![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)

![methyl (3S,4R)-4-(4-methoxyphenyl)-1-[(1-methylsulfonylpyrrolidin-3-yl)carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7430623.png)
![1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol](/img/structure/B7430626.png)
![Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate](/img/structure/B7430627.png)
![methyl 6-[[1-(2-fluorophenyl)pyrrolidine-3-carbonyl]amino]-1H-benzimidazole-2-carboxylate](/img/structure/B7430634.png)
![Ethyl 1-[4-[[4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430638.png)
![6-fluoro-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430646.png)
![Ethyl 1-[(3-chloro-4-methoxycarbonylphenyl)carbamoyl]-3-prop-2-enylpyrrolidine-3-carboxylate](/img/structure/B7430669.png)

![tert-butyl (1R,5S)-6-[[1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carbonyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7430676.png)
![8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430683.png)
